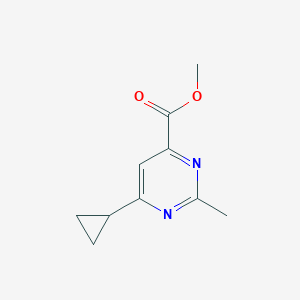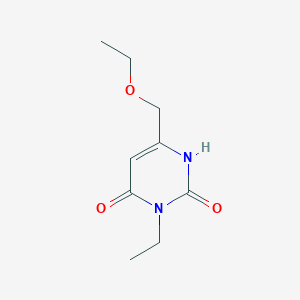
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (CPMTPC) is an organic compound with a wide range of applications in scientific research. CPMTPC is a heterocyclic compound composed of carbon, nitrogen, and sulfur atoms, and is a member of the pyrazole family. CPMTPC has been studied for its potential therapeutic applications, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Organic Electronics
This compound, with its thiophene moiety, could be pivotal in the development of organic electronics. Thiophene derivatives are known for their ability to conduct electricity and are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique structure of this compound may allow for fine-tuning the electronic properties for specific applications in this field .
Photovoltaic Materials
The conjugated system present in thiophene-based compounds is often exploited in photovoltaic materials for solar cells. The nitrile group could enhance the electron-withdrawing capability, potentially improving the efficiency of electron transfer processes essential for solar energy conversion .
Drug Design
Pyrazole derivatives are commonly explored in medicinal chemistry for their biological activity. This compound could serve as a scaffold for designing new drugs, especially considering its potential interactions with various biological targets due to the presence of multiple functional groups .
Catalysis
The structural features of this compound suggest potential use in catalysis. The cyclopropylmethyl group might provide steric hindrance, while the thiophene and pyrazole units could participate in catalytic cycles, possibly in cross-coupling reactions to create complex organic molecules .
Sensor Technology
Compounds with a thiophene core are often used in chemical sensors due to their sensitivity to environmental changes. This compound could be incorporated into sensors that detect specific ions or molecules, leveraging the reactivity of the nitrile and pyrazole groups .
Material Science
The rigidity and planarity of the thiophene ring, combined with the pyrazole unit, make this compound a candidate for the development of new materials with specific mechanical or thermal properties. It could be used in the creation of polymers with enhanced durability .
Non-linear Optics
Non-linear optical materials are essential for various applications, including telecommunications and information processing. The electron-rich thiophene combined with the electron-deficient pyrazole could contribute to a material with desirable non-linear optical properties .
Agrochemical Research
Pyrazole derivatives are often investigated for their potential use in agrochemicals. This compound could be a precursor for developing new pesticides or herbicides, with the possibility of tailoring its activity through further functionalization .
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDUBPABHNTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)

![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
